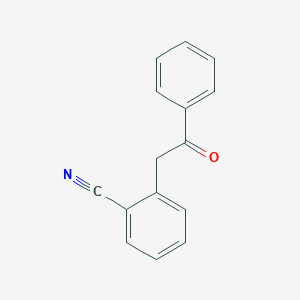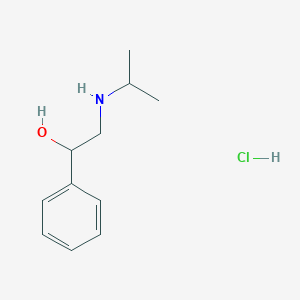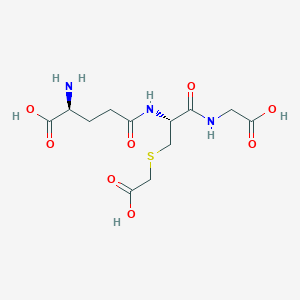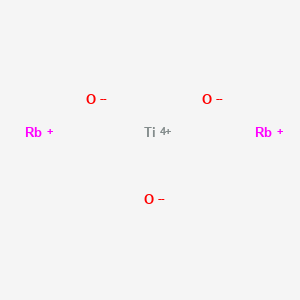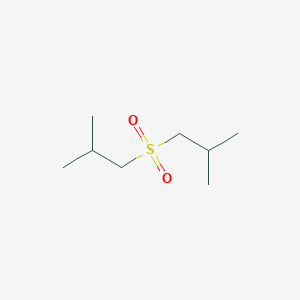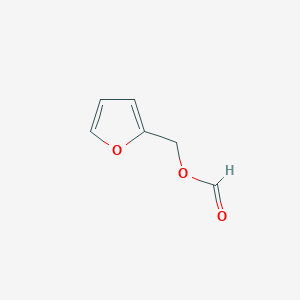
二苯基二砜
描述
Diphenyl disulfone is a useful research compound. Its molecular formula is C12H10O4S2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound Diphenyl disulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diphenyl disulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl disulfone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体和分子结构分析: 二苯基二砜的晶体结构是使用 X 射线衍射确定的,提供了对该化合物中 S-S 键性质的见解 (Kiers & Vos, 2010)。
光解研究: 在紫外光下对二苯基二砜进行光解的研究揭示了各种化合物的产生,增强了对 α-二砜光解的理解 (Kobayashi, Tanaka, & Minato, 1972)。
电化学研究: 已对二苯基二砜及其在非质子溶剂中的衍生物的电化学还原进行了研究,为电化学知识做出了贡献 (Persson, 1978)。
低聚物的合成: 已探索二苯基二硫化物的阳极氧化以制备低聚(对亚苯基硫化物),展示了在聚合物化学中的应用 (Yamamoto et al., 1992)。
燃料电池技术: 二苯基二砜衍生物已用于燃料电池的膜材料合成,突出了其在能源技术中的作用 (Sankir et al., 2007)。
有机金属化学: 铱(I) 化合物与有机二硫化物的氧化衍生物(包括二苯基二砜)反应的研究有助于有机金属化学 (Markham et al., 1976)。
化学选择性糖基化: 二苯基二砜已与其他化合物结合用作化学选择性糖基化中的促进体系,显示了其在有机合成中的用途 (Codée et al., 2003)。
表面活性剂合成: 二苯基二砜被用作二烷基二磺酸钠二苯基甲烷双子表面活性剂合成中的原料,表明在表面化学中的应用 (Long, 2004)。
硫化/脱硫研究: 已探索二苯基二砜在硫化和脱硫过程中的行为,特别是在微波加热下,对材料科学有影响 (Vega et al., 2008)。
锕系元素/镧系元素分离: 研究了磺化菲咯啉基配体(包括二苯基二砜衍生物)在核废料管理中从镧系元素中分离锕系元素中的作用 (Thomas, Ebenezer, & Solomon, 2021)。
安全和危害
作用机制
Target of Action
Diphenyl disulfone, also known as Dapsone, primarily targets bacterial synthesis of dihydrofolic acid . It competes with para-aminobenzoate for the active site of dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
Dapsone inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthase . This competition inhibits nucleic acid synthesis, thereby preventing bacterial growth . The sulfonamide group of antibacterial drugs also works in this way .
Biochemical Pathways
The primary biochemical pathway affected by Dapsone is the synthesis of dihydrofolic acid . By inhibiting this pathway, Dapsone prevents the formation of folic acid, a vital component for bacterial DNA synthesis and cell division . This inhibition ultimately leads to the death of the bacteria .
Pharmacokinetics
Dapsone has a bioavailability of 70 to 80% and is primarily metabolized in the liver, mostly through CYP2E1-mediated processes . It has a protein binding capacity of 70 to 90% and an elimination half-life of 20 to 30 hours . The primary route of excretion is through the kidneys .
Result of Action
The molecular and cellular effects of Dapsone’s action primarily involve the inhibition of bacterial growth. By preventing the synthesis of dihydrofolic acid, Dapsone disrupts bacterial DNA synthesis and cell division, leading to bacterial death .
生化分析
Biochemical Properties
It is known to be soluble in organic solvents , which suggests it may interact with lipid-based structures within cells
Cellular Effects
Given its solubility in organic solvents , it may influence cell function by interacting with lipid membranes or lipid-based cellular components
Molecular Mechanism
It is produced by the sulfonation of benzene with sulfuric acid and oleum , suggesting it may interact with other molecules through sulfone groups
属性
IUPAC Name |
benzenesulfonylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c13-17(14,11-7-3-1-4-8-11)18(15,16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJVMJWCNFOERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146273 | |
| Record name | Diphenyl disulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-06-0 | |
| Record name | Diphenyl disulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl disulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl disulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYL DISULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9F86432DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of diphenyl disulfone and what are the key bond lengths observed in its crystal structure?
A1: Diphenyl disulfone (C12H10O4S2) features a sulfur-sulfur bond flanked by two sulfonyl groups, each connected to a phenyl ring. X-ray diffraction studies revealed the following average bond lengths: * S-S: 2.193 Å []* S=O: 1.428 Å []* S-C: 1.753 Å []
Q2: How does diphenyl disulfone behave upon exposure to UV light?
A2: Irradiating diphenyl disulfone with UV light triggers its decomposition, yielding a pair of phenylsulfonyl radicals. This photolysis process leads to the formation of various products, including arenesulfonic acids, arenesulfonic anhydrides, thiolsulfonates, diaryl sulfones, biaryls, and sulfur dioxide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
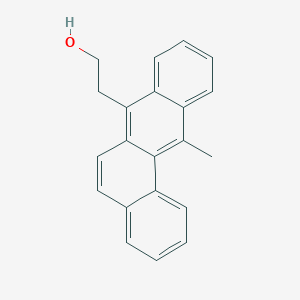

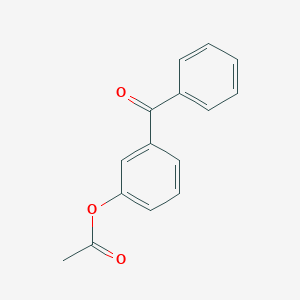
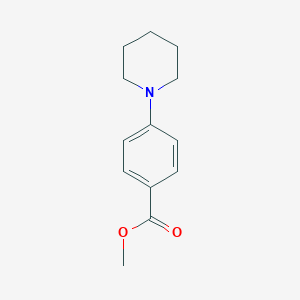
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
